(1R,2R)-2-Aminocyclohexanol

Chiral resolution Enantiomeric excess Mandelic acid

(1R,2R)-2-Aminocyclohexanol (CAS 931-16-8) is an enantiopure trans-configured 1,2-amino alcohol that serves as a chiral auxiliary, ligand precursor, and pharmaceutical intermediate. The compound features two contiguous stereocenters with the amino and hydroxyl groups in a trans-diaxial orientation, which precludes intramolecular hydrogen bonding and confers distinct reactivity compared to its cis diastereomer.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 931-16-8
Cat. No. B150853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Aminocyclohexanol
CAS931-16-8
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)O
InChIInChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
InChIKeyPQMCFTMVQORYJC-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1R,2R)-2-Aminocyclohexanol (CAS 931-16-8) Is a Defined Chiral Building Block for Asymmetric Synthesis Procurement


(1R,2R)-2-Aminocyclohexanol (CAS 931-16-8) is an enantiopure trans-configured 1,2-amino alcohol that serves as a chiral auxiliary, ligand precursor, and pharmaceutical intermediate. The compound features two contiguous stereocenters with the amino and hydroxyl groups in a trans-diaxial orientation, which precludes intramolecular hydrogen bonding and confers distinct reactivity compared to its cis diastereomer [1]. It can be obtained with >99% enantiomeric excess (ee) through a well-established resolution protocol using (R)-mandelic acid, and its enantiomer, (1S,2S)-2-aminocyclohexanol, is accessible via the same method using (S)-mandelic acid, enabling procurement of either antipode with analytically verifiable optical purity [2].

Stereochemical Non-Interchangeability of (1R,2R)-2-Aminocyclohexanol with Its Diastereomers and Enantiomers


Generic substitution among 2-aminocyclohexanol stereoisomers is not scientifically valid because the trans-(1R,2R) configuration dictates fundamentally different chemical reactivity and biological recognition compared to the cis diastereomer and the (1S,2S) enantiomer. In N-alkylation reactions, the trans isomer undergoes exhaustive N,N-dialkylation with lower alkylating agents, whereas the cis isomer stops at N-monoalkylation due to intramolecular hydrogen bonding between the syn-oriented amino and hydroxyl groups [1]. In biocatalytic systems, lipases exhibit excellent enantioselectivity (E ≫ 200) toward trans-configured substrates but process cis derivatives significantly more slowly [2]. Furthermore, enzyme systems such as cyclohexylamine oxidase (EC 1.4.3.12) display R-selective deamination activity, discriminating between the (1R,2R) and (1S,2S) antipodes [3]. These stereochemistry-dependent properties preclude simple interchange and demand rigorous specification of the exact isomer for procurement.

Quantitative Differentiation Evidence for (1R,2R)-2-Aminocyclohexanol (CAS 931-16-8) Against Closest Analogs


Chiral Resolution Efficiency: Head-to-Head Comparison of (R)- vs (S)-Mandelic Acid Resolution for Both Enantiomers

The sequential use of (R)-mandelic acid followed by (S)-mandelic acid on racemic trans-2-(N-benzyl)amino-1-cyclohexanol delivers both (1R,2R)- and (1S,2S)-2-aminocyclohexanol with >99% ee each, after debenzylation by hydrogenation [1]. This head-to-head comparison within the same resolution protocol demonstrates that the (1R,2R) enantiomer is accessible at an enantiopurity exceeding 99% ee, matching the (1S,2S) enantiomer. The mandelic acid resolving agent is recovered almost quantitatively via a simple aqueous workup, making this protocol the benchmark for procuring enantiopure trans-2-aminocyclohexanol [1].

Chiral resolution Enantiomeric excess Mandelic acid

N-Alkylation Diastereoselectivity: Trans-(1R,2R) Enables N,N-Dialkylation Whereas Cis Isomers Are Blocked at Monoalkylation

When subjected to N-ethylation with lower alkylating agents (e.g., ethyl iodide) in the presence of potassium carbonate, DL-trans-2-aminocyclohexanol undergoes exhaustive N,N-diethylation, whereas DL-cis-2-aminocyclohexanol yields exclusively the N-monoethyl derivative [1]. This divergent reactivity is attributed to the intramolecular hydrogen bond between the syn-oriented amino and hydroxyl groups in the cis isomer, which sterically and electronically shields the nitrogen from a second alkylation event. The trans-(1R,2R) configuration lacks this intramolecular hydrogen bond, leaving the amino group fully accessible for dialkylation [1].

N-alkylation Diastereoselectivity Intramolecular hydrogen bond

Lipase-Catalyzed Kinetic Resolution: Trans Derivatives Exhibit E ≫ 200 While Cis Derivatives React Significantly More Slowly

In the lipase-catalyzed transesterification of N-protected β-aminocycloalkanol precursors, trans-configured 2-aminocyclohexanol derivatives exhibit enantioselectivity values with E ≫ 200, enabling isolation of both N-protected (R,R)-amino acetates and (S,S)-amino alcohols in enantiopure form [1]. Under identical biocatalytic conditions, the corresponding cis-2-aminocyclohexanol derivatives are processed substantially more slowly, although lipases retain some selectivity [1]. This quantitative difference in enzymatic recognition provides a direct operational advantage for enzymatic production of enantiopure trans-2-aminocyclohexanol over the cis isomer.

Kinetic resolution Lipase Enantioselectivity

Asymmetric Phenyl Transfer Catalysis: Optically Active 2-Aminocyclohexanol-Derived Ligands Deliver Up to 96% ee

Optically active aminocyclohexanols, obtained from the mandelic acid resolution described above, were derivatized and evaluated as ligands in the asymmetric phenyl transfer reaction to benzaldehydes using a mixture of triphenylborane and diethylzinc as the phenyl source [1]. The best-performing ligand, derived from enantiopure trans-2-aminocyclohexanol, afforded the chiral secondary alcohol product with up to 96% ee [1]. Within the same study, the benchmark amino alcohol ligand 16 gave only 80% ee in the test reaction with 4-chlorobenzaldehyde, establishing a 16 percentage-point superiority for the aminocyclohexanol-derived ligand system [1].

Asymmetric catalysis Phenyl transfer Ligand

Rh-Catalyzed Enantioselective Hydrogenation: PONP Ligands from Trans-2-Aminocyclohexanol Achieve ≤97% ee

Trans-2-(N-methylamino)cyclohexanol was converted into its O,N-bis(diphenylphosphino) (PONP) derivative and complexed with cationic Rh(I) to generate a homogeneous hydrogenation catalyst [1]. This trans-derived PONP-Rh(I) chelate catalyzed the enantioselective hydrogenation of dehydro-α-acylamino acids with enantioselectivities reaching ≤97% ee [1]. The study explicitly compared trans- and cis-derived PONP ligands, with the trans-1R,2R-aminocyclohexanol PONP being isolable and catalytically competent, whereas an analogous trans-1R,2R-aminocyclohexanol PONP could only be obtained in impure form and the diastereoisomeric trans-2-(N-α-phenylethylamino)cyclohexanol PONPs failed to form altogether [1]. This demonstrates that the trans-(1R,2R) stereochemistry is a prerequisite for accessing stable, catalytically active PONP-type ligands.

Asymmetric hydrogenation Rhodium catalyst PONP ligand

Evidence-Backed Application Scenarios Where (1R,2R)-2-Aminocyclohexanol (CAS 931-16-8) Provides a Verifiable Advantage


Synthesis of N,N-Disubstituted Chiral Amine Derivatives

When the synthetic target requires a tertiary amine (N,N-dialkyl or N,N-diacyl) built on a 2-aminocyclohexanol scaffold, the trans-(1R,2R) isomer is mandatory. As demonstrated by Taguchi and Nakayama [1], the cis isomer resists dialkylation under standard conditions due to intramolecular hydrogen bonding between the amino and hydroxyl groups. Procuring (1R,2R)-2-aminocyclohexanol ensures that the key N,N-dialkylation step proceeds to completion rather than stalling at the monoalkylated intermediate.

Chiral Ligand Preparation for Asymmetric Phenyl Transfer and Hydrogenation Catalysis

Research groups developing chiral ligands for asymmetric phenyl transfer to aldehydes or Rh-catalyzed hydrogenation of dehydroamino acids should specify (1R,2R)-2-aminocyclohexanol as the ligand backbone. Schiffers et al. demonstrated that aminocyclohexanol-derived ligands achieve up to 96% ee in phenyl transfer [2], a 16-percentage-point improvement over a competing amino alcohol ligand in the same study. Pracejus et al. showed that trans-derived PONP-Rh(I) catalysts deliver ≤97% ee in hydrogenation, whereas cis- and other diastereomeric PONP analogs are synthetically problematic [3].

Biocatalytic Production of Enantiopure β-Amino Alcohols via Lipase-Catalyzed Resolution

For process chemistry groups employing lipase-catalyzed kinetic resolution to produce enantiopure 2-aminocyclohexanol at scale, the trans diastereomer is the kinetically competent substrate. González-Sabín et al. reported that trans-configured N-protected derivatives undergo transesterification with E ≫ 200, enabling efficient separation of enantiomers, while cis derivatives react significantly more slowly under identical conditions [4]. This kinetic preference translates to higher throughput and lower enzyme loading for trans-substrate resolutions.

Anticonvulsant Drug Discovery Requiring Enantiomerically Defined N-Acyl Derivatives

In medicinal chemistry programs exploring 2-aminocyclohexanol-derived anticonvulsant agents, the choice between (1R,2R) and (1S,2S) enantiomers is not arbitrary. Pękala and Marona demonstrated that N-acyl derivatives of (1R,2R)- and (1S,2S)-2-aminocyclohexanol exhibit distinct lipophilicity parameters (Rm0 and log P) by reversed-phase TLC, which directly influence blood-brain barrier penetration and pharmacokinetics [5]. Furthermore, the enantiomers show different biotransformation pathways and pharmacological activity profiles in vivo [5]. Specifying the (1R,2R) enantiomer ensures consistency in structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2R)-2-Aminocyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.